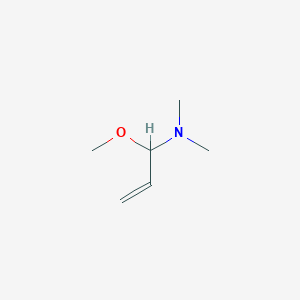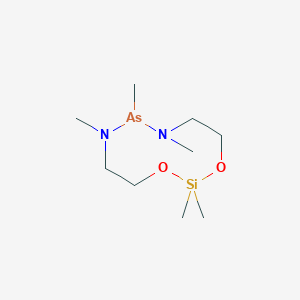
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane typically involves the reaction of organosilicon precursors with nitrogen and oxygen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like platinum or palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, organometallic compounds; reactions may require the presence of catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted organosilicon compounds.
科学研究应用
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A compound with a similar methylated structure but different functional groups and applications.
1,2,2,6,6-Pentamethylpiperidine: Another methylated compound with distinct chemical properties and uses.
Uniqueness
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is unique due to its combination of silicon, oxygen, and nitrogen atoms, which imparts specific chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
属性
CAS 编号 |
89865-09-8 |
|---|---|
分子式 |
C9H23AsN2O2Si |
分子量 |
294.30 g/mol |
IUPAC 名称 |
2,2,6,7,8-pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane |
InChI |
InChI=1S/C9H23AsN2O2Si/c1-10-11(2)6-8-13-15(4,5)14-9-7-12(10)3/h6-9H2,1-5H3 |
InChI 键 |
UDRKXDVRWRMUAK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCO[Si](OCCN([As]1C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)


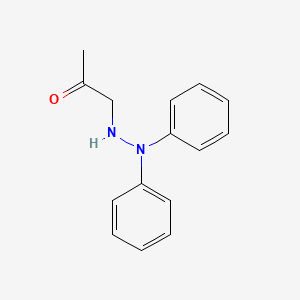
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)



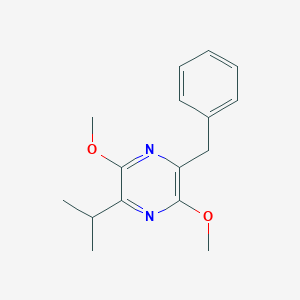
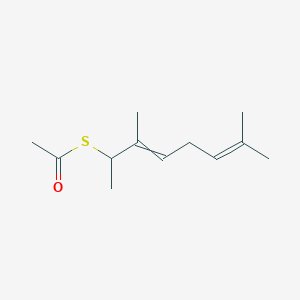

![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
